Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is an organic compound with the molecular formula C9H9ClN4O2. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological and chemical properties. It is used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the cyclization of 5-chloropyrazole with ethyl cyanoacetate in the presence of a base, followed by amination and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Biological Activity
Overview
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that contributes to its potential therapeutic applications, particularly in oncology and neurology.
- Molecular Formula : C9H8ClN3O2
- CAS Number : 1394003-65-6
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through the modulation of various enzymatic pathways. Its structure allows it to interact with specific receptors and enzymes, leading to potential neuroprotective and anti-inflammatory effects. The compound has been noted for its ability to inhibit certain kinases, which are crucial in cancer cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as anticancer agents. In particular, studies have highlighted the following findings:
- Inhibition of PI3Kδ : A derivative of this compound demonstrated an IC50 value of 18 nM against PI3Kδ, indicating potent inhibitory activity. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .
- Cell Viability Assays : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration:
- Oxidative Stress Reduction : The compound has been reported to decrease oxidative stress markers in neuronal cells exposed to neurotoxic agents.
- Inflammation Modulation : It may inhibit pro-inflammatory cytokines, thereby providing a protective effect against neuroinflammation associated with conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Research into SAR has revealed that:
- Substituents at the 2-amino position can enhance binding affinity to target enzymes.
- The presence of chlorine at the 5-position is linked with increased potency against specific cancer cell lines.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines with varying IC50 values depending on structural modifications .
- Neuroprotection Research : In a model simulating oxidative stress conditions in neuronal cells, the compound exhibited protective effects by reducing cell death and inflammation markers compared to untreated controls .
Comparative Analysis with Related Compounds
Compound Name | IC50 (nM) | Biological Activity |
---|---|---|
This compound | 18 | PI3Kδ inhibition |
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Varies | Anticancer activity |
Ethyl 2-amino-pyrazolo[1,5-a]pyrimidine | Higher | General enzyme inhibition |
Properties
Molecular Formula |
C9H9ClN4O2 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H9ClN4O2/c1-2-16-9(15)6-7(11)13-14-4-3-5(10)12-8(6)14/h3-4H,2H2,1H3,(H2,11,13) |
InChI Key |
UKRYTIBFBUCJGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1N)Cl |
Origin of Product |
United States |
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